Reduced Lipophilicity (XLogP3 = 1.4) vs. Quipazine: Implications for Aqueous Solubility and CNS Drug-Likeness
The target compound demonstrates a computed XLogP3 of 1.4, which is approximately 1.0–1.2 log units lower than quipazine (2-(piperazin-1-yl)quinoline), whose XLogP is reported as 2.4–2.59 depending on the computational method [1][2]. This reduction arises from the insertion of the methylene spacer, which disrupts the extended π-conjugation between the quinoline ring and the piperazine nitrogen that exists in the directly linked quipazine system. Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding—both critical parameters for CNS-targeted probes and lead optimization campaigns where excessive LogP is a frequent cause of attrition [3].
| Evidence Dimension | Lipophilicity (XLogP3 / XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed) |
| Comparator Or Baseline | Quipazine: XLogP3 = 2.4 (PubChem); XLogP = 2.59 (Guide to Pharmacology) |
| Quantified Difference | ΔXLogP ≈ 1.0–1.2 log units lower for target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) and Cactvs 3.4.8.18 |
Why This Matters
For procurement decisions in CNS drug discovery programs, the 1.0–1.2 log unit lower lipophilicity of 2-(piperazin-1-ylmethyl)quinoline relative to quipazine translates into a measurably different absorption and distribution profile, making it the preferred starting scaffold when aqueous solubility and reduced off-target binding are prioritized.
- [1] PubChem Compound Summary for CID 4375313, 2-(1-Piperazinylmethyl)quinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/118630-28-7 (accessed 2026-05-13). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Quipazine ligand page. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=120 (accessed 2026-05-13). View Source
- [3] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience 2016, 7 (6), 767–775. DOI: 10.1021/acschemneuro.6b00029. View Source
